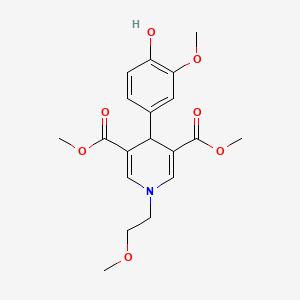
Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of various functional groups through specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the dihydropyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a calcium channel blocker.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various cellular processes and pathways.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific functional groups and their arrangement. Similar compounds include:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its use in treating hypertension and angina.
Felodipine: Used for its vasodilatory properties.
These compounds share the dihydropyridine core but differ in their substituents and specific applications.
Properties
Molecular Formula |
C19H23NO7 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO7/c1-24-8-7-20-10-13(18(22)26-3)17(14(11-20)19(23)27-4)12-5-6-15(21)16(9-12)25-2/h5-6,9-11,17,21H,7-8H2,1-4H3 |
InChI Key |
NNLOVVPWTMPJTK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















